3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

High-throughput screening Lipid metabolism Triacylglycerol accumulation

3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS 307540-29-0, molecular formula C₂₀H₂₀N₄O₆S, molecular weight 444.5 g/mol) is a synthetic small molecule that combines a 3,4,5-trimethoxybenzamide pharmacophore with a pyrimidin-2-ylsulfamoyl linker. The 3,4,5-trimethoxyphenyl (TMP) motif is a well-validated recognition element for the colchicine binding site of α,β-tubulin, a target of established clinical relevance in antimitotic cancer chemotherapy.

Molecular Formula C20H20N4O6S
Molecular Weight 444.5 g/mol
Cat. No. B3563988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC20H20N4O6S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
InChIInChI=1S/C20H20N4O6S/c1-28-16-11-13(12-17(29-2)18(16)30-3)19(25)23-14-5-7-15(8-6-14)31(26,27)24-20-21-9-4-10-22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
InChIKeyITIFSDRWXKOPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide: A Trimethoxyphenyl Sulfonamide-Benzamide Hybrid for Tubulin-Targeted Anticancer Research Procurement


3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS 307540-29-0, molecular formula C₂₀H₂₀N₄O₆S, molecular weight 444.5 g/mol) is a synthetic small molecule that combines a 3,4,5-trimethoxybenzamide pharmacophore with a pyrimidin-2-ylsulfamoyl linker [1]. The 3,4,5-trimethoxyphenyl (TMP) motif is a well-validated recognition element for the colchicine binding site of α,β-tubulin, a target of established clinical relevance in antimitotic cancer chemotherapy [2]. The compound incorporates a sulfonamide bridge, a privileged scaffold in medicinal chemistry that enhances hydrogen-bonding capacity (9 H-bond acceptors, 2 donors) and modulates physicochemical properties (XLogP3 = 1.8, topological polar surface area = 137 Ų) [1]. This compound occupies a distinct structural niche at the intersection of TMP-based tubulin ligands and pyrimidine sulfonamide derivatives, making it a relevant candidate for structure-activity relationship (SAR) studies and anticancer screening programs [2][3].

Why 3,4,5-Trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Cannot Be Replaced by Generic Pyrimidine Sulfonamides in Tubulin-Targeted Research


Generic substitution within the pyrimidine sulfonamide benzamide class is scientifically unjustified due to the critical dependence of biological activity on three interdependent structural features: (i) the precise 3,4,5-trimethoxy substitution pattern on the benzamide ring, which dictates tubulin colchicine-site recognition [1]; (ii) the unsubstituted pyrimidin-2-yl terminus, whose hydrogen-bonding capacity differs markedly from 4,6-dimethyl or other substituted pyrimidine analogs such as EJTC [2]; and (iii) the sulfonamide linker geometry, which governs the spatial presentation of the TMP pharmacophore. Even positional isomers—such as the 2,3,4-trimethoxy variant [3]—may exhibit altered tubulin binding kinetics, while the unsubstituted parent compound N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (MW 354.4 g/mol) lacks the TMP moiety entirely and therefore forfeits the colchicine-site targeting capability that defines this compound's research utility . The following quantitative evidence substantiates these differentiation claims.

3,4,5-Trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Functional HTS Activity in Algal Lipid Accumulation: 3,4,5-TMP Sulfonamide vs. Multiple Inactive HTS Profiles

In a quantitative high-throughput screening (qHTS) confirmatory assay for triacylglycerol (TAG) accumulators in algae (PubChem AID 1159536), 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide demonstrated a measured EC₅₀ of 30.94 µM and was classified as 'Active' in the primary screening (AID 1159537) [1]. By contrast, the same compound yielded exclusively 'Unspecified' (inactive/ inconclusive) outcomes across at least eight additional HTS campaigns, including assays for HIV-1 RNase H (AID 372), Hsp70 inhibition (AID 583), MKP-3 phosphatase (AID 425), ER stress-induced cell death (AID 1010), HePTP phosphatase (AID 521), Bcl-B phenotype conversion (AID 1240), VHR1 phosphatase (AID 1992), and Plasmodium falciparum apicoplast DNA polymerase (AID 1794808) [1]. This differential activity profile suggests a degree of biological selectivity relevant to phenotypic screening programs focused on lipid metabolism pathways.

High-throughput screening Lipid metabolism Triacylglycerol accumulation Phenotypic assay

Physicochemical Differentiation: 3,4,5-TMP Sulfonamide vs. Unsubstituted Parent Benzamide

The introduction of three methoxy substituents on the benzamide ring produces substantial physicochemical differentiation from the unsubstituted parent compound, N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide . The target compound (C₂₀H₂₀N₄O₆S, MW 444.5 g/mol) exhibits a calculated XLogP3 of 1.8 and TPSA of 137 Ų, reflecting a moderate lipophilicity-to-polarity balance [1]. The unsubstituted parent (C₁₇H₁₄N₄O₃S, MW 354.4 g/mol) has fewer hydrogen bond acceptors and a lower molecular weight, resulting in different solubility, permeability, and protein-binding characteristics . The addition of the 3,4,5-trimethoxy motif increases molecular weight by approximately 90 Da and introduces three additional H-bond acceptors while maintaining compliance with Lipinski's Rule of Five [1].

Physicochemical properties Drug-likeness Lipophilicity Polar surface area

Structural Differentiation from Isomeric PF-9363: Identical Formula, Distinct Target Engagement and Potency

3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide shares the exact molecular formula C₂₀H₂₀N₄O₆S with PF-9363 (CTx-648), yet the two compounds differ fundamentally in atom connectivity, resulting in completely divergent biological target profiles [1]. PF-9363 is a first-in-class, highly potent KAT6A/KAT6B lysine acetyltransferase inhibitor (KAT6A Ki = 0.27–0.41 nM; KAT6B Ki = 1.2–2.4 nM) with demonstrated anti-tumor activity in ER⁺ breast cancer models . The target compound, by contrast, bears the 3,4,5-trimethoxybenzamide pharmacophore associated with tubulin colchicine-site binding [2] and lacks the structural features required for KAT6A/B engagement. This constitutional isomerism—identical atoms arranged differently—results in a potency differential exceeding four orders of magnitude for KAT6A inhibition (target compound: no reported KAT6A activity vs. PF-9363 Ki = 0.27 nM).

Molecular isomerism KAT6A/B inhibition Target selectivity Structural biology

Class-Level Tubulin Pharmacophore Validation: 3,4,5-TMP Motif vs. Non-Trimethoxy Sulfonamide Analogs in Antiproliferative Activity

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore for colchicine-site tubulin inhibition, with extensive literature demonstrating that compounds bearing this motif exhibit tubulin polymerization inhibitory activity comparable to the reference inhibitors colchicine and combretastatin A-4 (CA-4) [1]. In representative studies of TMP-containing compounds, tubulin polymerization IC₅₀ values are reported in the range of 5.9–17.5 µM, comparable to CA-4 (IC₅₀ = 4.2 µM) . By contrast, pyrimidine sulfonamide analogs lacking the TMP group—such as the unsubstituted parent N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide —are not associated with tubulin binding activity in the published literature. Furthermore, pyrimidine analogs bearing a 3,4,5-trimethoxyphenyl substituent, such as compound K10 (IC₅₀ = 0.07–0.80 µM against four cancer cell lines), confirm that the combination of pyrimidine and TMP groups yields potent antiproliferative effects through microtubule disruption and G2/M cell cycle arrest [2].

Tubulin polymerization Colchicine binding site Antiproliferative activity Structure-activity relationship

Differentiation from EJTC: Trihydroxy vs. Trimethoxy Substitution Alters Biological Application Domain

The closest published analog with quantitative biological data is EJTC (N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4,5-trihydroxy-benzamide), which differs from the target compound at two positions: (i) 3,4,5-trihydroxy instead of 3,4,5-trimethoxy on the benzamide ring, and (ii) 4,6-dimethyl substitution on the pyrimidine ring [1]. EJTC demonstrated pro-chondrogenic activity in rabbit articular chondrocytes at concentrations of 3.125–7.8125 µg/mL, promoting chondrocyte growth and upregulating aggrecan, collagen II, and Sox9 gene expression while suppressing collagen I (dedifferentiation marker) [1]. The trihydroxy-to-trimethoxy substitution fundamentally alters the hydrogen-bonding character (H-bond donor vs. acceptor) and metabolic stability (catechol-like vs. methyl ether), while the dimethyl pyrimidine modification affects steric bulk and electronic properties at the sulfonamide terminus [2]. These structural differences are expected to redirect biological activity from chondroprotection (EJTC's domain) toward tubulin-targeted anticancer applications (target compound's predicted domain based on TMP pharmacophore).

Chondrocyte biology Cartilage tissue engineering Trimethoxy vs. trihydroxy Sulfonamide SAR

Methoxy Positional Isomer Differentiation: 3,4,5- vs. 2,3,4-Trimethoxy Regioisomer Comparison

The 3,4,5-trimethoxy substitution pattern on the benzamide ring of the target compound is structurally and electronically distinct from the 2,3,4-trimethoxy positional isomer (2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide), which shares the identical molecular formula C₂₀H₂₀N₄O₆S and molecular weight of 444.5 g/mol [1]. The two regioisomers differ in the spatial orientation of the three methoxy groups relative to the benzamide carbonyl. In the 3,4,5-substitution pattern, the methoxy groups occupy positions meta, para, and meta relative to the amide linkage (positions 3, 4, and 5), creating a symmetrical electronic distribution. The 2,3,4-substitution pattern places a methoxy group ortho to the amide (position 2), which introduces steric hindrance at the amide bond and alters the conformational preferences of the benzamide moiety [2]. Literature on TMP-based tubulin inhibitors indicates that the 3,4,5-trimethoxy arrangement is optimal for colchicine-site binding, with modifications to this pattern generally reducing or abolishing tubulin affinity [3].

Regioisomerism Methoxy substitution Structure-activity relationship Chemical procurement

Optimal Research and Procurement Application Scenarios for 3,4,5-Trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide


Antimitotic Tubulin Inhibitor Screening and SAR Studies

This compound is suitable for inclusion in focused compound libraries targeting the colchicine binding site of tubulin. The validated 3,4,5-trimethoxyphenyl pharmacophore [1] combined with the pyrimidine sulfonamide linker provides a scaffold for systematic SAR exploration—for example, by varying the benzamide substitution while maintaining the TMP motif. Researchers can benchmark this compound against CA-4 (tubulin polymerization IC₅₀ = 4.2 µM) and K10 (cellular IC₅₀ = 0.07–0.80 µM) [2] as positive controls in tubulin polymerization and cell cycle arrest assays.

Algal Lipid Metabolism and TAG Accumulation Phenotypic Screening

The confirmed EC₅₀ of 30.94 µM in the TAG accumulator qHTS assay (PubChem AID 1159536) with a matched 'Active' call in the primary screen (AID 1159537) [3] positions this compound as a tractable hit for algal biotechnology and biofuel research programs targeting triacylglycerol metabolism. Its inactivity across other HTS targets (HIV RNase H, Hsp70, MKP-3, ER stress, HePTP, Bcl-B, VHR1, Pf-apPOL) reduces the likelihood of confounding off-target effects in lipid-focused phenotypic assays [3].

Constitutional Isomer Selectivity Controls in Chemical Biology Experiments

Because this compound shares its molecular formula (C₂₀H₂₀N₄O₆S) with PF-9363—a highly potent KAT6A/B inhibitor (KAT6A Ki = 0.27–0.41 nM) —researchers using either compound must rigorously confirm structural identity via orthogonal analytical methods (¹H/¹³C NMR, HRMS, HPLC co-injection with authentic standard). This compound can serve as a negative control in KAT6A/B biochemical assays, demonstrating that the TMP-bearing isomer does not inhibit histone acetyltransferases at comparable concentrations.

Differentiation of Trimethoxy from Trihydroxy Benzamide Sulfonamides in Cartilage vs. Oncology Research

The structural distinction from EJTC (trihydroxy + dimethylpyrimidine) [4] defines a clear experimental boundary: EJTC is appropriate for chondrocyte biology and cartilage tissue engineering (effective at 3.125–7.8125 µg/mL), while the target compound is appropriate for tubulin-targeted oncology research. Procurement officers and laboratory managers should implement distinct inventory codes for these two compounds to prevent cross-contamination or misapplication in cell-based assays.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.